N-Phenylbenzenecarbohydrazonoyl chloride
Overview
Description
N-Phenylbenzenecarbohydrazonoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239395. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents : A study by Abbasi et al. (2015) reported the synthesis of compounds derived from N-Phenylbenzenecarbohydrazonoyl chloride-related structures, demonstrating potent antibacterial properties and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).
Chemical Synthesis and Properties : The synthesis of N,N-disubstituted benzhydrazidoyl chlorides, closely related to this compound, was described by Conde et al. (1974). This study focused on their reaction with cyano compounds and reported on the properties of the resultant compounds (Conde et al., 1974).
Materials Science Application : Zamani et al. (2009) discussed the fabrication of an iron(III) PVC-membrane sensor using bis-benzilthiocarbohydrazide, a compound related to this compound. This sensor demonstrated promising characteristics in detecting iron ions (Zamani et al., 2009).
Anticancer Activity : Gomha et al. (2015) explored the synthesis of various compounds using this compound analogs and their evaluation as potential anticancer agents. The study highlighted significant activity against certain cancer cell lines (Gomha et al., 2015).
Anion Recognition in Sensor Applications : Jain et al. (2006) synthesized novel hydrogen bonding diamide receptors related to this compound for anion recognition, particularly for carbonate ions. These receptors were used in PVC-based sensors demonstrating high selectivity (Jain et al., 2006).
Chemical Oxidation Studies : A study by Dagaut et al. (2002) on the oxidation of n-propylbenzene, a compound structurally similar to this compound, provides insights into the oxidation mechanisms and pathways in high-temperature conditions. This research is relevant to understanding the behavior of similar chemical structures under oxidative stress (Dagaut et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
N-phenylbenzenecarbohydrazonoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCIWAUZVKPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073403 | |
Record name | Benzenecarbohydrazonoyl chloride, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15424-14-3 | |
Record name | N-Phenylbenzenecarbohydrazonoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15424-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbohydrazonoyl chloride, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride phenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Phenylbenzenecarbohydrazonoyl chloride generate diphenyl nitrilimine, and what are the characteristics of this reaction?
A1: this compound readily generates diphenyl nitrilimine in situ in the presence of a base, typically triethylamine [, , ]. This reaction proceeds through dehydrohalogenation, where the base abstracts a proton from the nitrogen adjacent to the hydrazonoyl chloride moiety, leading to the elimination of hydrochloric acid and the formation of the transient nitrilimine. This generated nitrilimine is a highly reactive 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles.
Q2: What types of molecules can diphenyl nitrilimine react with, and what are the products?
A2: Diphenyl nitrilimine exhibits versatility in 1,3-dipolar cycloaddition reactions, readily reacting with double or triple bonds in a diverse range of molecules termed dipolarophiles. Examples from the provided research include:
- Reaction with thiazolidine-4-ones: This reaction yields spiro-cycloadducts, specifically spiro[4.4]non-2-en-8-ones [].
- Reaction with 1,4,2-dithiazole-5-thiones: Depending on the reaction conditions, this can lead to thiadiazolethiones or spiro compounds formed by the initial cycloadduct's collapse and subsequent 1,3-dipolar cycloaddition [].
- Reaction with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones: This reaction yields novel spiro[indolazine-7,3′-pyrazol]-8-ones [].
- Reaction with 2,5-Dimethyl-1,2,3-diazaphosphol: This reaction initially forms a diazaphospholo-[1,2,3]diazaphosphole cycloadduct which can undergo further reactions, including benzonitrile elimination and subsequent cycloaddition with another molecule of the starting diazaphosphole [].
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